molecular formula C8H14ClNO3 B6200778 4-(piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride CAS No. 2694734-73-9

4-(piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride

Cat. No.: B6200778
CAS No.: 2694734-73-9
M. Wt: 207.7
InChI Key:
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Description

4-(piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride is a compound that features a piperidine ring fused with a dioxolane ring and is commonly used in various chemical and pharmaceutical applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for diverse research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with carbonyl compounds to form the dioxolane ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

4-(piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and dioxolane-containing molecules. Examples are:

Uniqueness

4-(piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a dioxolane ring makes it versatile for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

2694734-73-9

Molecular Formula

C8H14ClNO3

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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